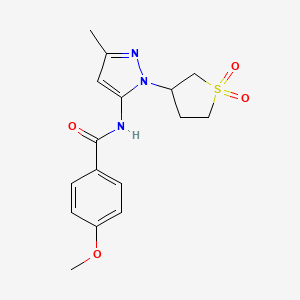

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide is a complex organic compound characterized by its unique molecular structure, which includes a pyrazolyl ring, a thiophene ring, and a methoxybenzamide moiety

Mécanisme D'action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various biochemical pathways. These channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays . It displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds . .

Result of Action

The activation of GIRK channels by the compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific cell type and the physiological context .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These could include the presence of other molecules, the pH of the environment, temperature, and other factors.

: Source

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the core pyrazolyl and thiophene rings. The reaction conditions often require the use of strong oxidizing agents to introduce the dioxido group into the thiophene ring, followed by the formation of the benzamide moiety through amide coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the thiophene ring makes it susceptible to electrophilic substitution reactions, while the pyrazolyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) or metal hydrides such as lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives of the thiophene ring, reduced forms of the compound, and substituted derivatives where different functional groups replace the original substituents.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide has been studied for its potential as a potassium channel activator. It has shown promise in modulating ion channels, which are crucial for various cellular processes.

Medicine: The compound's ability to interact with potassium channels suggests potential therapeutic applications in treating conditions such as cardiac arrhythmias and neurological disorders. Its pharmacological properties are being explored to develop new drugs.

Industry: In the industrial sector, this compound may find applications in the development of advanced materials and chemical products. Its unique properties can be leveraged to create innovative solutions in various industries.

Comparaison Avec Des Composés Similaires

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)propionamide

Uniqueness: N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide stands out due to its specific structural features, such as the presence of the methoxybenzamide group, which differentiates it from other similar compounds. This structural uniqueness contributes to its distinct biological and chemical properties.

Activité Biologique

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features a unique molecular structure that includes a tetrahydrothiophene ring, a pyrazole moiety, and a methoxybenzamide group, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C15H20N4O5S, with a molecular weight of approximately 356.41 g/mol. The presence of the dioxo group in the tetrahydrothiophene and the methoxy substitution on the benzamide enhance its reactivity and biological activity. The structural characteristics can be summarized as follows:

| Component | Details |

|---|---|

| Molecular Formula | C15H20N4O5S |

| Molecular Weight | 356.41 g/mol |

| Key Functional Groups | Tetrahydrothiophene, Pyrazole, Methoxybenzamide |

Antimicrobial Activity

Preliminary studies indicate that derivatives of pyrazole compounds, including this particular compound, exhibit significant antimicrobial properties. Research has shown that such compounds can act against various pathogens, including bacteria and fungi. For instance, related pyrazole derivatives have demonstrated good antifungal activity against Pyricularia oryae, showing inhibition rates of up to 77.8% at specific concentrations .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. Compounds within this class have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, certain pyrazole analogs have displayed IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, and compounds like this compound may possess anti-inflammatory effects. Studies have reported that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in biological systems. Techniques such as molecular docking studies have been employed to predict binding affinities and elucidate mechanisms of action. The interactions may modulate enzyme activities or receptor signaling pathways, leading to observed therapeutic effects.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of related compounds:

- Antifungal Activity : In one study, pyrazole derivatives were tested against various fungal strains, demonstrating significant inhibitory effects at concentrations as low as 500 mg/L .

- Anticancer Screening : Another research effort focused on evaluating the cytotoxic effects of pyrazole compounds against breast cancer cell lines (MCF-7), revealing IC50 values indicating potent antiproliferative activity .

- Anti-inflammatory Assays : Compounds were assessed for their ability to stabilize human red blood cell membranes as an indirect measure of anti-inflammatory potential, with promising results noted in specific analogs .

Propriétés

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-11-9-15(19(18-11)13-7-8-24(21,22)10-13)17-16(20)12-3-5-14(23-2)6-4-12/h3-6,9,13H,7-8,10H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDFGHBYCPGQQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.